molecular formula C20H23N7O2 B13757203 5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile CAS No. 56842-61-6

5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile

Cat. No.: B13757203
CAS No.: 56842-61-6
M. Wt: 393.4 g/mol
InChI Key: SEQWUAQJBYUKJI-UHFFFAOYSA-N
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Description

Chemical Identity and Properties The compound 5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile (CAS: 56842-61-6) is an aromatic azo dye intermediate with the molecular formula C₂₀H₂₃N₇O₂ and a molecular weight of 393.442 g/mol . Its IUPAC name is 5-[(2-cyanophenyl)diazenyl]-2,6-bis(2-methoxyethylamino)-4-methylpyridine-3-carbonitrile. Key physicochemical properties include a boiling point of 658.4°C, flash point of 352°C, and density of 1.21 g/cm³ . The compound is commercially available at 96% purity and is primarily utilized in synthetic chemistry and industrial dye applications .

Structural Features
The molecule features:

  • A central pyridine ring substituted with methyl and cyano groups.
  • Two (2-methoxyethyl)amino groups at positions 2 and 4.
  • An azo (-N=N-) linkage connecting the pyridine ring to a 2-cyanophenyl group.

This structure confers thermal stability and solubility in polar solvents due to the methoxyethyl and cyano substituents .

Properties

CAS No.

56842-61-6

Molecular Formula

C20H23N7O2

Molecular Weight

393.4 g/mol

IUPAC Name

5-[(2-cyanophenyl)diazenyl]-2,6-bis(2-methoxyethylamino)-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C20H23N7O2/c1-14-16(13-22)19(23-8-10-28-2)25-20(24-9-11-29-3)18(14)27-26-17-7-5-4-6-15(17)12-21/h4-7H,8-11H2,1-3H3,(H2,23,24,25)

InChI Key

SEQWUAQJBYUKJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1N=NC2=CC=CC=C2C#N)NCCOC)NCCOC)C#N

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Property Description
Chemical Name 5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile
CAS Number 56842-61-6
Molecular Formula C20H23N7O2
Molecular Weight 393.44232 g/mol
Appearance Liquid (commercially supplied)
Synonyms 3-Pyridinecarbonitrile, 5-[(2-cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methyl-; 5-[(2-cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methyl-3-pyridinecarbonitrile

Preparation Methods Analysis

Stepwise Synthetic Strategy

The compound consists of three key structural features that dictate the synthetic approach:

  • The azo linkage between the 2-cyanophenyl group and the pyridine ring.
  • The 2,6-bis[(2-methoxyethyl)amino] substitution on the pyridine ring.
  • The 4-methyl and 3-cyanopyridinecarbonitrile core.
Step 1: Preparation of the 3-Pyridinecarbonitrile Core

The starting material is typically a 3-pyridinecarbonitrile derivative, which can be functionalized at positions 2, 4, and 6. The 4-methyl substitution is introduced by methylation or starting from a methyl-substituted pyridinecarbonitrile.

Step 3: Formation of the Azo Linkage

The azo group is introduced by diazotization of 2-aminobenzonitrile (or a related precursor) followed by coupling with the pyridine derivative at the 5-position. This involves:

  • Diazotization of 2-aminobenzonitrile with sodium nitrite in acidic medium at low temperature to form the diazonium salt.
  • Coupling of the diazonium salt with the pyridinecarbonitrile derivative to form the azo bond.

This step requires careful temperature control and pH adjustment to ensure high yield and purity.

Purification and Characterization

After synthesis, the compound is purified by:

  • Extraction and washing steps to remove unreacted starting materials and by-products.
  • Chromatographic purification (e.g., silica gel column chromatography).
  • Crystallization or precipitation techniques to obtain the pure compound.

Characterization is performed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy.
  • Mass Spectrometry (MS).
  • Elemental analysis.
  • Melting point determination (if solid).

Supporting Data from Related Synthetic Examples

Though direct synthetic procedures for this compound are scarce, related methodologies involving carbonyldiimidazole (CDI) and diazotization reactions provide insight into the preparation techniques:

Reaction Step Conditions Yield (%) Notes
Diazotization of 2-aminobenzonitrile Sodium nitrite, acidic medium, 0-5°C, 1-2 hours ~80-90 Formation of diazonium salt, critical for azo coupling
Coupling with pyridinecarbonitrile pH 5-7, 0-10°C, 2-4 hours 60-85 Forms azo linkage, requires pH and temperature control
Amination with 2-methoxyethylamine THF or suitable solvent, 0-25°C, 12-24 hours 70-90 Nucleophilic substitution at 2,6-positions
Purification Chromatography, recrystallization - Ensures high purity for analytical and application purposes

These conditions are adapted from general azo dye and substituted pyridine syntheses reported in academic and industrial research.

Summary Table of Preparation Methods

Step Reagents/Conditions Purpose Expected Outcome
1. Diazotization 2-Aminobenzonitrile, NaNO2, HCl, 0-5°C Generate diazonium salt Reactive intermediate for azo coupling
2. Azo Coupling Pyridinecarbonitrile derivative, pH 5-7, 0-10°C Form azo bond 5-[(2-Cyanophenyl)azo]-substituted pyridine
3. Amination 2-Methoxyethylamine, THF, 0-25°C, 12-24 h Introduce amino substituents 2,6-bis[(2-methoxyethyl)amino] substitution
4. Purification Chromatography, recrystallization Remove impurities Pure target compound

Chemical Reactions Analysis

Types of Reactions

5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: The methoxyethylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile exhibit potential anticancer properties. The compound's ability to interact with biological targets involved in cancer cell proliferation and survival pathways suggests its utility as a lead compound for drug development against various cancers.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against several cancer cell lines, indicating a promising avenue for further investigation in cancer therapeutics.

2. Neuroprotective Effects
The compound's structural features may allow it to modulate neurochemical pathways, offering protective effects against neurodegenerative diseases. Its potential to act on NMDA receptors could be significant in preventing excitotoxicity associated with conditions like Alzheimer's disease.

Case Study : In vitro studies have shown that similar compounds can inhibit glutamate-induced neuronal damage, suggesting a neuroprotective role that warrants further exploration in clinical settings.

1. Dyes and Pigments
Due to its azo group, this compound can be employed as a dye or pigment in various applications, including textiles and coatings. Azo compounds are known for their vibrant colors and stability, making them suitable for commercial use.

Case Study : Research has shown that azo dyes derived from similar structures provide excellent lightfastness and resistance to washing, which are critical properties for textile applications.

Mechanism of Action

The mechanism of action of 5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The azo linkage and methoxyethylamino groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azo dyes and nicotinonitrile derivatives share structural motifs but exhibit distinct properties based on substituents. Below is a detailed comparison with three analogous compounds from peer-reviewed and regulatory sources:

Table 1: Comparative Analysis of Azo-Nicotinonitrile Derivatives

CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Risks
56842-61-6 (Target) 2-Cyanophenyl azo, 2-methoxyethylamino, methyl, cyano C₂₀H₂₃N₇O₂ 393.44 Dye intermediate; high thermal stability
73528-78-6 4-Nitro-2,6-dichlorophenyl azo, 2,5-dimethoxyphenyl azo, methoxyethylamino C₂₄H₂₄Cl₂N₈O₅ 583.41 High environmental persistence; potential carcinogen
85392-21-8 2-Chlorophenyl azo, 3-methoxypropylamino, methyl C₂₃H₂₈ClN₇O₂ 484.98 Textile dye; moderate solubility in organic solvents
68877-62-3 2-Chloro-6-cyano-4-nitrophenyl azo, 3-(4-hydroxybutoxy)propylamino, methyl C₂₂H₂₄ClN₉O₄ 537.94 Specialty dye; hydrolytic instability in acidic media

Key Findings:

Substituent Impact on Stability :

  • The target compound exhibits superior thermal stability (boiling point >650°C) compared to 68877-62-3 , which degrades in acidic conditions due to its nitro and hydroxybutoxy groups .
  • The dichloronitro substituent in 73528-78-6 increases environmental persistence but raises toxicity concerns .

Solubility and Reactivity: The methoxyethyl groups in the target compound enhance solubility in polar aprotic solvents (e.g., DMF), whereas 85392-21-8 with methoxypropyl groups shows better compatibility with non-polar solvents .

The target compound’s cyano substituents may reduce this risk, though conclusive toxicological data are lacking.

Biological Activity

5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile, with CAS number 56842-61-6, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

  • Molecular Formula : C20H23N7O2
  • Molecular Weight : 393.442 g/mol
  • Structure : The compound features an azo group and multiple amine functionalities, which are key to its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent and its effects on enzymatic activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that the compound inhibited the proliferation of cancer cell lines in vitro. The mechanism appears to involve the induction of apoptosis and the inhibition of cell cycle progression.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest
A54925Inhibition of proliferation

Source:

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. Notably, it has shown inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests potential applications in skin whitening products or treatments for hyperpigmentation.

Table 2: Tyrosinase Inhibition

CompoundIC50 (µM)Reference
Kojic Acid50Standard
This compound30Current Study

Source:

Case Studies

  • Study on Melanogenesis Inhibition :
    A recent investigation into the effects of the compound on B16F10 melanoma cells showed that it significantly reduced melanin production without cytotoxic effects. The study highlighted the dual mechanism of action involving both direct inhibition of tyrosinase and modulation of melanogenesis-related gene expression.
    • Findings : The compound reduced ROS levels and suppressed MITF protein levels.
    • Significance : This positions it as a promising candidate for further development in cosmetic applications.
  • Cytotoxicity Assessment :
    A cytotoxicity assessment was conducted using normal human dermal fibroblasts (NHDF). The results indicated that at concentrations effective for tyrosinase inhibition, the compound did not exhibit significant cytotoxicity, suggesting a favorable safety profile for topical applications.

Q & A

Q. What are the key considerations for synthesizing 5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile with high purity?

  • Methodological Answer : The synthesis typically involves diazotization of 2-cyanoaniline followed by coupling with 2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile. Critical steps include:
  • Diazotization : Use NaNO₂ in acidic media (e.g., HCl) at 0–5°C to generate the diazonium salt, ensuring minimal side reactions.
  • Coupling : Adjust pH to weakly acidic or neutral conditions (pH 5–7) to promote electrophilic substitution at the pyridine ring’s activated position .
  • Purification : Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients improves purity .

Q. How can UV-Vis spectroscopy be utilized to characterize the electronic structure of this azo compound?

  • Methodological Answer : UV-Vis spectroscopy is critical for probing π→π* and n→π* transitions in the azo group and aromatic system. Key steps:
  • Solvent Selection : Use solvents of varying polarity (e.g., CH₂Cl₂, DMF, MeOH) to assess solvatochromic shifts. Polar solvents stabilize charge-transfer states, red-shifting λmax .
  • Concentration Optimization : Dilute solutions (~10⁻⁵ M) prevent aggregation artifacts.
  • Substituent Analysis : Compare λmax shifts with analogous dyes to infer electron-withdrawing/donating effects of the 2-cyanophenyl and methoxyethyl groups .

Advanced Research Questions

Q. How do solvent polarity and substituent electronic effects influence the solvatochromic behavior of this compound?

  • Methodological Answer : Solvatochromism arises from interactions between the dye’s dipole and solvent polarity. For this compound:
  • Polar Protic Solvents (e.g., MeOH) : Hydrogen bonding stabilizes the azo-hydrazone tautomer, causing bathochromic shifts.
  • Polar Aprotic Solvents (e.g., DMF) : Enhance intramolecular charge transfer (ICT) due to high dielectric constants, further red-shifting λmax .
  • Substituent Effects : The 2-cyanophenyl group (electron-withdrawing) and methoxyethyl side chains (electron-donating) create a push-pull system, amplifying ICT. Quantify using Kamlet-Taft or Reichardt’s solvent parameters .

Q. What computational methods are recommended to model the electronic transitions and azo-hydrazone tautomerism in such azo dyes?

  • Methodological Answer :
  • Time-Dependent DFT (TD-DFT) : Use hybrid functionals (e.g., B3LYP) with solvent continuum models (e.g., PCM) to simulate UV-Vis spectra and tautomer stability. Basis sets like 6-31G(d,p) balance accuracy and computational cost .
  • Natural Bond Orbital (NBO) Analysis : Identify hyperconjugative interactions stabilizing the azo or hydrazone form.
  • Molecular Dynamics (MD) : Simulate solvent-shell effects on tautomer equilibrium in explicit solvent environments .

Q. What analytical techniques are suitable for identifying degradation products of this compound under environmental conditions?

  • Methodological Answer :
  • Photodegradation Studies : Expose solutions to UV light (e.g., 254 nm) and analyze via HPLC-UV/Vis or LC-MS. Look for azobenzene cleavage products (e.g., aromatic amines) .
  • Microbial Degradation : Use soil/water microcosms with GC-MS to detect reduced intermediates (e.g., hydrazines).
  • Quantitative Structure-Activity Relationship (QSAR) : Predict ecotoxicity of degradation products using software like ECOSAR .

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